

Isolating 10-Norparvulenone: An Application Note and Protocol for Fungal Cultures

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Compound of Interest

Compound Name: 10-Norparvulenone

Cat. No.: B3025966

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This document provides detailed application notes and experimental protocols for the isolation of **10-Norparvulenone**, a fungal metabolite with potential antiviral properties, from fungal cultures. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the successful cultivation of the producing fungi, extraction of the target compound, and subsequent purification.

Introduction

10-Norparvulenone is a naphthalenone-type polyketide that has been identified from fungal sources. Naphthalenones are a class of secondary metabolites known for their diverse biological activities. This document focuses on the isolation of **10-Norparvulenone** from its known producing fungal strains, *Microsphaeropsis* sp. FO-5050 and *Paraphaeosphaeria* sp. The protocols provided herein describe both solid and liquid fermentation techniques, followed by a comprehensive extraction and purification workflow.

Data Presentation

The following tables summarize the key quantitative data associated with the cultivation and isolation processes.

Table 1: Fungal Strains and Culture Media

Fungal Strain	Culture Medium	Inoculation	Incubation Time	Temperature
Microsphaeropsis sp. FO-5050	Potato Dextrose Broth (PDB)	Mycelial plugs	14-21 days	25-28°C
Paraphaeosphaeria sp.	Potato Dextrose Broth (PDB)	1 cm ² agar plugs	7 days	25-28°C
Paraphaeosphaeria sp.	Malt Extract Agar (MEA)	Mycelial plugs	Not specified	Not specified

Table 2: Extraction and Chromatography Parameters

Parameter	Specification
Extraction Solvent	Ethyl acetate (EtOAc)
Initial Fractionation	C18 Solid-Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC)
Primary Purification	Silica Gel Column Chromatography
Elution Solvents (Silica Gel)	Hexane-Ethyl Acetate gradient, followed by Chloroform-Methanol gradient
Final Purification	Preparative High-Performance Liquid Chromatography (HPLC)
HPLC Column	C18 (e.g., ODS)
HPLC Mobile Phase	Methanol-Water or Acetonitrile-Water gradient

Experimental Protocols

I. Fungal Cultivation

A. Liquid Fermentation of Paraphaeosphaeria sp.

- Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and dispense 200 mL into 500 mL Erlenmeyer flasks. Sterilize by autoclaving at

121°C for 15 minutes.

- Inoculation: Aseptically inoculate each flask with a 1 cm² agar plug from a fresh culture of *Paraphaeosphaeria* sp. grown on Potato Dextrose Agar (PDA).
- Incubation: Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 7 days.

B. Solid-State Fermentation (General Protocol adaptable for *Microsphaeropsis* sp. FO-5050)

- Substrate Preparation: Add 100 g of whole grain rice and 100 mL of distilled water to 1 L Erlenmeyer flasks. Let the rice soak overnight.
- Sterilization: Autoclave the flasks at 121°C for 20 minutes. Allow to cool completely.
- Inoculation: Inoculate each flask with several mycelial plugs of *Microsphaeropsis* sp. FO-5050.
- Incubation: Incubate the flasks at 25-28°C in a static incubator for 14-21 days, or until the fungus has fully colonized the rice.

II. Extraction of 10-Norparvulenone

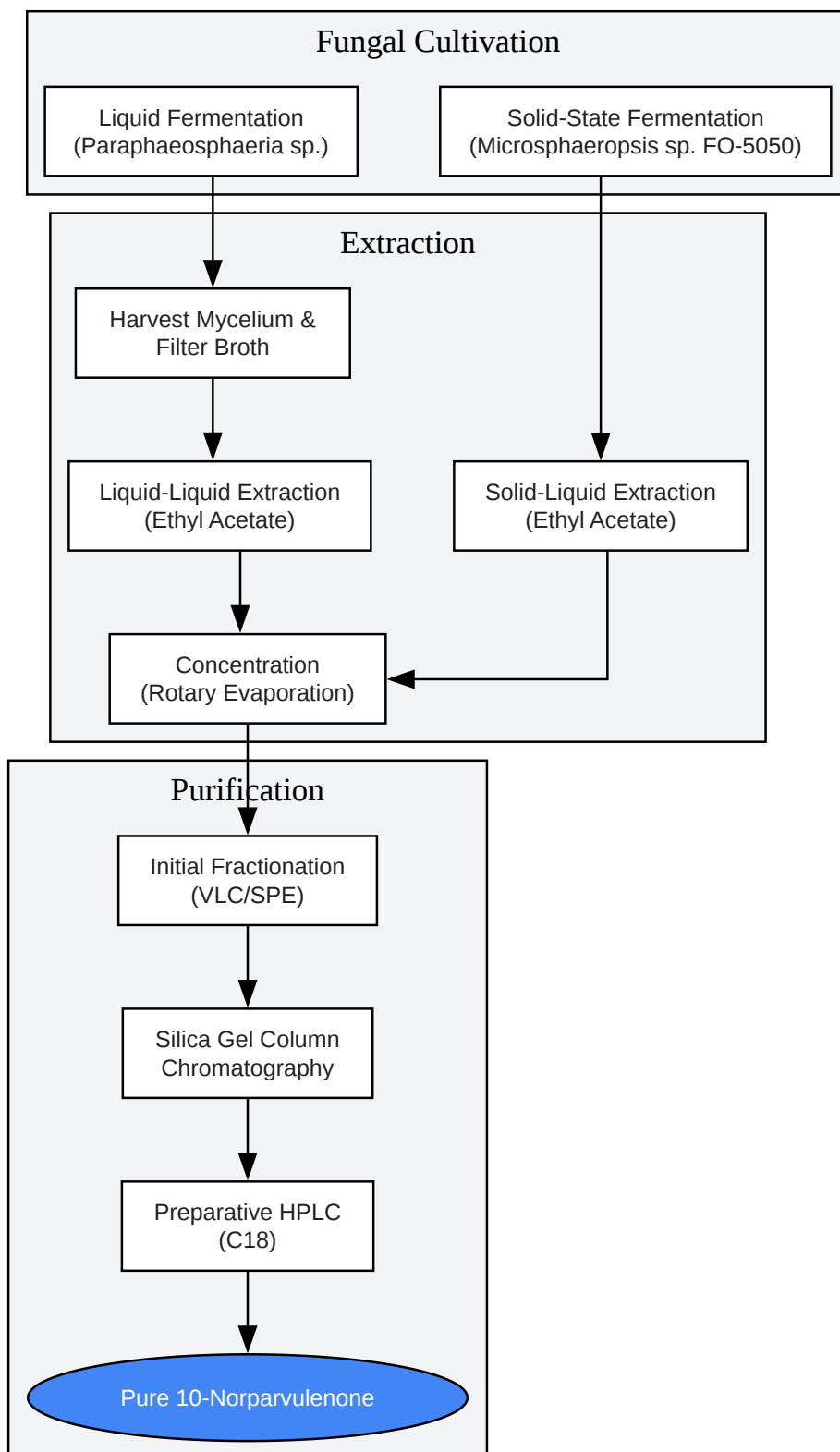
- Harvesting (Liquid Culture): After the incubation period, separate the mycelium from the culture broth by vacuum filtration.
- Extraction (Liquid Culture): Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. Combine the organic layers.
- Extraction (Solid Culture): To the solid fermentation, add 500 mL of EtOAc per flask. Let it stand for 24 hours with occasional shaking. Filter the mixture and collect the EtOAc extract. Repeat the extraction process twice.
- Concentration: Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Purification of 10-Norparvulenone

- Initial Fractionation (VLC):

- Dissolve the crude extract in a minimal amount of methanol.
- Adsorb the dissolved extract onto a small amount of silica gel.
- Dry the silica gel and load it onto a silica gel column packed for vacuum liquid chromatography (VLC).
- Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane-EtOAc mixtures (e.g., 9:1, 8:2, 1:1), 100% EtOAc, and finally EtOAc-methanol mixtures.
- Collect fractions and monitor by Thin Layer Chromatography (TLC).
- Silica Gel Column Chromatography:
 - Pool the fractions containing the compound of interest (as determined by TLC analysis).
 - Subject the pooled fractions to further separation on a silica gel column using a finer gradient of hexane-EtOAc or chloroform-methanol.
- Preparative HPLC:
 - Dissolve the semi-purified fractions in methanol.
 - Perform final purification using a preparative reversed-phase (C18) HPLC column.
 - Elute with a suitable gradient of methanol-water or acetonitrile-water.
 - Monitor the elution at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to **10-Norparvulenone**.
- Compound Verification:
 - Evaporate the solvent from the collected HPLC fraction to obtain pure **10-Norparvulenone**.
 - Confirm the identity and purity of the compound using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Mandatory Visualizations



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Caption: Experimental workflow for the isolation of **10-Norparvulenone**.



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Caption: Generalized biosynthetic pathway of naphthalenones in fungi.

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